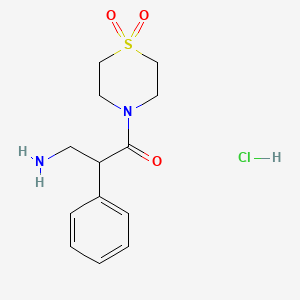![molecular formula C14H19N3O3S B7638922 N-[(4-methylsulfonyloxan-4-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B7638922.png)
N-[(4-methylsulfonyloxan-4-yl)methyl]-1H-benzimidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-methylsulfonyloxan-4-yl)methyl]-1H-benzimidazol-2-amine is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound has been synthesized through various methods and has been found to have several biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-[(4-methylsulfonyloxan-4-yl)methyl]-1H-benzimidazol-2-amine is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as topoisomerases and kinases, which are involved in cell growth and division. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as the activity of certain enzymes. It has also been found to induce apoptosis in cancer cells. In addition, it has been studied for its potential as an antibacterial and antifungal agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(4-methylsulfonyloxan-4-yl)methyl]-1H-benzimidazol-2-amine in lab experiments is its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells in vitro, making it a promising compound for further study. However, one limitation of using this compound in lab experiments is its potential toxicity, as it has been found to be cytotoxic to some normal cells.
Orientations Futures
There are several future directions for the study of N-[(4-methylsulfonyloxan-4-yl)methyl]-1H-benzimidazol-2-amine. One direction is the further study of its potential as an anticancer agent, including in vivo studies. Another direction is the study of its potential as an antibacterial and antifungal agent, as well as its ability to inhibit the activity of certain enzymes. Additionally, the synthesis of analogs of this compound may lead to the discovery of more potent compounds with fewer side effects.
Méthodes De Synthèse
N-[(4-methylsulfonyloxan-4-yl)methyl]-1H-benzimidazol-2-amine can be synthesized through various methods, including the reaction of 4-methylsulfonyloxan-4-ylmethyl chloride with 1H-benzimidazole-2-amine in the presence of a base. Another method involves the reaction of 4-methylsulfonyloxan-4-ylmethylamine with 1H-benzimidazole-2-carboxylic acid in the presence of a coupling agent. The yield of this compound varies depending on the synthesis method used.
Applications De Recherche Scientifique
N-[(4-methylsulfonyloxan-4-yl)methyl]-1H-benzimidazol-2-amine has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to have potential as an anticancer agent, as it inhibits the growth of cancer cells in vitro. It has also been studied for its potential as an antibacterial and antifungal agent, as well as its ability to inhibit the activity of certain enzymes.
Propriétés
IUPAC Name |
N-[(4-methylsulfonyloxan-4-yl)methyl]-1H-benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-21(18,19)14(6-8-20-9-7-14)10-15-13-16-11-4-2-3-5-12(11)17-13/h2-5H,6-10H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZHXKUQWLFVDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CCOCC1)CNC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[2-(Azepan-1-yl)ethylamino]pyrazolo[3,4-d]pyrimidin-1-yl]ethanol](/img/structure/B7638842.png)


![N-methyl-4-[2-methyl-3-[2-oxo-2-(propan-2-ylamino)ethoxy]phenoxy]pyridine-2-carboxamide](/img/structure/B7638852.png)
![2-(2-Methyl-1,3-thiazol-4-yl)-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B7638853.png)

![[3-(Difluoromethoxy)phenyl]-(2,2-dimethylmorpholin-4-yl)methanone](/img/structure/B7638867.png)
![4-[[2-(4-Propan-2-ylphenyl)-1,3-thiazol-5-yl]methyl]-1,4-thiazinane 1-oxide](/img/structure/B7638874.png)
![3-[(1-Methylimidazol-2-yl)methyl]-1-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]piperidine](/img/structure/B7638889.png)
![N-methyl-6-oxo-1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7638896.png)

![2-[[3-[(1-Methylimidazol-2-yl)methyl]piperidin-1-yl]methyl]-5-thiophen-2-yl-1,3,4-oxadiazole](/img/structure/B7638917.png)

![3-[(1-Methylimidazol-2-yl)methyl]-1-[(1-phenylpyrazol-3-yl)methyl]piperidine](/img/structure/B7638933.png)